molecular formula C17H15F2N5O2 B11425882 5-amino-N-(3,4-difluorophenyl)-1-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(3,4-difluorophenyl)-1-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11425882
M. Wt: 359.33 g/mol
InChI Key: DMRXJJIGULYCCC-UHFFFAOYSA-N
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Description

5-AMINO-N-(3,4-DIFLUOROPHENYL)-1-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of amino, difluorophenyl, methoxyphenyl, and triazole groups, makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 5-AMINO-N-(3,4-DIFLUOROPHENYL)-1-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves multiple steps, including the formation of the triazole ring and the introduction of the amino and difluorophenyl groups. Common synthetic routes include:

    Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.

    Amination Reactions: Introduction of the amino group using reagents like ammonia or amines.

    Fluorination Reactions: Incorporation of fluorine atoms using fluorinating agents such as diethylaminosulfur trifluoride (DAST).

    Methoxylation Reactions: Addition of the methoxy group using methanol or other methoxylating agents.

Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

5-AMINO-N-(3,4-DIFLUOROPHENYL)-1-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can convert it to amines or other reduced forms using reducing agents such as lithium aluminum hydride.

    Substitution: Undergoes substitution reactions where functional groups are replaced by others, often using nucleophiles or electrophiles.

    Hydrolysis: Hydrolysis reactions can break down the compound into simpler components using acids or bases.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts like palladium or platinum.

Scientific Research Applications

5-AMINO-N-(3,4-DIFLUOROPHENYL)-1-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in drug development for treating diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-AMINO-N-(3,4-DIFLUOROPHENYL)-1-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with molecular targets and pathways. It may bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds to 5-AMINO-N-(3,4-DIFLUOROPHENYL)-1-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE include other triazole derivatives and fluorinated aromatic compounds. These compounds share structural similarities but may differ in their specific functional groups and properties. The uniqueness of 5-AMINO-N-(3,4-DIFLUOROPHENYL)-1-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in its combination of amino, difluorophenyl, methoxyphenyl, and triazole groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H15F2N5O2

Molecular Weight

359.33 g/mol

IUPAC Name

5-amino-N-(3,4-difluorophenyl)-1-[(3-methoxyphenyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C17H15F2N5O2/c1-26-12-4-2-3-10(7-12)9-24-16(20)15(22-23-24)17(25)21-11-5-6-13(18)14(19)8-11/h2-8H,9,20H2,1H3,(H,21,25)

InChI Key

DMRXJJIGULYCCC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)F)F)N

Origin of Product

United States

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